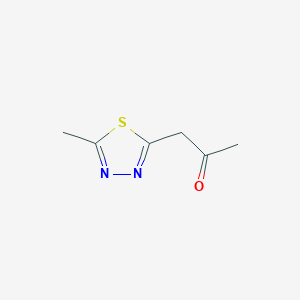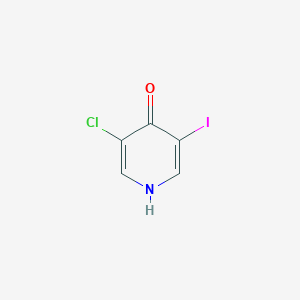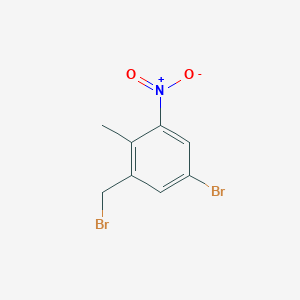![molecular formula C11H17N3O2 B6601784 tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate CAS No. 1934979-29-9](/img/structure/B6601784.png)
tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate, or TB-PIC, is a synthetic organic compound that has been widely used in a variety of scientific research applications. TB-PIC is a versatile compound that can be used to study a range of biochemical and physiological effects.
Applications De Recherche Scientifique
TB-PIC has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug-target interactions. TB-PIC has also been used as a tool to study the effects of post-translational modifications on protein function, as well as in the study of signal transduction pathways.
Mécanisme D'action
The mechanism of action of TB-PIC is not fully understood, however, it is known to interact with a variety of proteins and enzymes. TB-PIC has been shown to interact with proteins such as kinases, phosphatases, and G-proteins. It has also been shown to interact with enzymes such as cytochrome P450, aldehyde oxidase, and monoamine oxidase.
Biochemical and Physiological Effects
TB-PIC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including cytochrome P450, aldehyde oxidase, and monoamine oxidase. TB-PIC has also been shown to modulate the activity of a number of proteins, including kinases, phosphatases, and G-proteins. Additionally, TB-PIC has been shown to have an effect on signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
TB-PIC has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in a variety of conditions. Additionally, TB-PIC has been shown to be effective in a variety of biochemical and physiological experiments. However, TB-PIC does have some limitations for use in laboratory experiments. It is not soluble in water, and can be difficult to work with in aqueous solutions. Additionally, TB-PIC can be toxic in high concentrations, and should be handled with care.
Orientations Futures
TB-PIC has a wide range of potential future applications. It could be used to further study the effects of post-translational modifications on protein function. Additionally, TB-PIC could be used to study the effects of drugs on signal transduction pathways. Furthermore, TB-PIC could be used to study the effects of enzyme inhibition on cellular metabolism. Finally, TB-PIC could be used to study the effects of protein-protein interactions on cellular function.
Méthodes De Synthèse
TB-PIC is a relatively simple molecule to synthesize, and can be done in a few steps. The synthesis of TB-PIC begins with the reaction of 1-chloro-4-methylpyrrole with tert-butyl isocyanate in the presence of an acidic catalyst. This reaction results in the formation of tert-butyl N-(4-methylpyrrolo[1,2-c]imidazol-6-yl)carbamate. This intermediate compound can then be reacted with a tert-butyl isocyanate to yield the final product, TB-PIC.
Propriétés
IUPAC Name |
tert-butyl N-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-9-5-12-7-14(9)6-8/h5,7-8H,4,6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABKITWPYBMVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CN=CN2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)
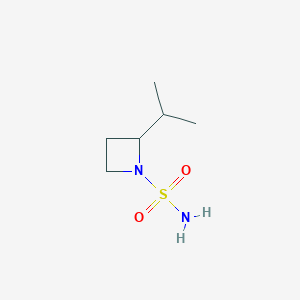
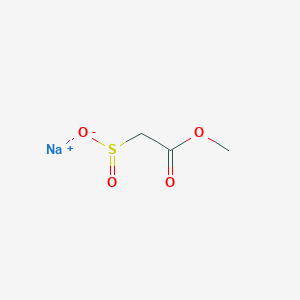
![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
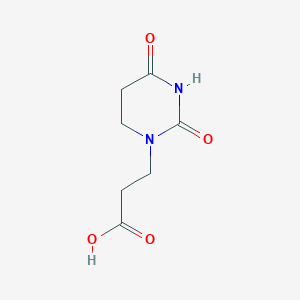
![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)
![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)


amine](/img/structure/B6601780.png)
